![molecular formula C7H16ClN B3098230 (1-Tert-butylcyclopropyl)amine hydrochloride CAS No. 1332530-70-7](/img/structure/B3098230.png)
(1-Tert-butylcyclopropyl)amine hydrochloride
Overview
Description
“(1-Tert-butylcyclopropyl)amine hydrochloride” is an organic compound with the empirical formula C7H16ClN . It is a ciprofloxacin analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It also prevents the cleavage of RNA and protein synthesis, which blocks the production of new cells .
Molecular Structure Analysis
The molecular weight of “(1-Tert-butylcyclopropyl)amine hydrochloride” is 149.66 . The SMILES string representation is Cl.CC©©C1(N)CC1 . The InChI code is 1S/C7H15N.ClH/c1-6(2,3)7(8)4-5-7;/h4-5,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
“(1-Tert-butylcyclopropyl)amine hydrochloride” is a solid . The IUPAC name is 1-tert-butylcyclopropanamine hydrochloride .Scientific Research Applications
Chemoselective Tert-Butoxycarbonylation
(1-Tert-butylcyclopropyl)amine hydrochloride is utilized in chemoselective tert-butoxycarbonylation reactions. This process, which is used for aromatic and aliphatic amine hydrochlorides and phenols, proceeds without a base and is characterized by high yields under mild conditions (Ouchi et al., 2002).
Preparation of Nα-tert-Butoxycarbonyl α,ω-Alkanediamine Hydrochlorides
This chemical is involved in the preparation of Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, demonstrating its utility in synthesizing complex organic compounds (Mattingly, 1990).
Asymmetric Synthesis of Amines
It is also significant in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derived from reactions with (1-Tert-butylcyclopropyl)amine hydrochloride, are versatile intermediates in this context, enabling the synthesis of a wide range of amines in an enantioenriched form (Ellman et al., 2002).
Recognition of Bioactive Substrates in Water
This compound plays a role in molecular recognition in water of neurotransmitter monoamine and trace amine hydrochlorides, showcasing its potential in biochemical and pharmacological research (Gattuso et al., 2014).
Oxidative Amidation of Aldehydes with Amines
A method involving (1-Tert-butylcyclopropyl)amine hydrochloride is developed for the oxidative amidation of aldehydes with amines, representing an important process in organic synthesis (Singh & Narula, 2020).
Green Synthesis of Amides
It's also instrumental in the green synthesis of primary, secondary, and tertiary amides. This environmentally friendly method uses magnetic nanocatalysts and showcases the compound's role in sustainable chemistry (Eidi & Kassaee, 2016).
Mechanism of Action
Target of Action
The primary target of (1-Tert-butylcyclopropyl)amine hydrochloride is the enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
(1-Tert-butylcyclopropyl)amine hydrochloride interacts with its target by binding to the DNA gyrase . This binding inhibits the enzyme’s activity, thereby preventing the introduction of supercoils into the bacterial DNA . As a result, the DNA replication process is disrupted, leading to the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, it prevents the relaxation of positive supercoils and the introduction of negative supercoils. This disruption of the DNA supercoiling process halts DNA replication, which is a critical process for bacterial cell division and growth .
Result of Action
The primary result of the action of (1-Tert-butylcyclopropyl)amine hydrochloride is the inhibition of bacterial growth . By preventing DNA replication, the compound effectively halts the production of new bacterial cells . This makes it a potentially useful agent in the treatment of bacterial infections.
Safety and Hazards
properties
IUPAC Name |
1-tert-butylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2,3)7(8)4-5-7;/h4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHCXGGDGEBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tert-butylcyclopropyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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